N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a fused tetrahydroquinolinone scaffold linked to a cyclopropanecarboxamide group.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16-12-6-5-11(15-14(18)9-2-3-9)8-10(12)4-7-13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEOSMBBHQTDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) have shown promise in targeting various cancer types. The compound's structure allows for interactions with biological targets involved in cancer proliferation pathways. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against non-small-cell lung carcinoma cells by inhibiting specific kinases involved in cell growth and survival .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Laboratory tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .
Neurological Applications
There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress responses and inflammation in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl). One derivative was tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications to enhance efficacy .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound. It was subjected to minimum inhibitory concentration (MIC) testing against various bacterial strains. Results indicated that certain derivatives displayed significant antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and pharmacological profiles:
Key Comparative Insights
Its pyrimidinyl-thio and piperazinyl groups enhance binding affinity and solubility, distinguishing it from the target compound’s simpler tetrahydroquinolinone architecture . The tetrahydroisoquinoline moiety may improve blood-brain barrier penetration compared to the target compound’s planar quinolinone system .
Synthetic Accessibility :
- The diethylcarboxamide analog demonstrates practical synthetic challenges, such as achieving high diastereomeric ratios (dr 19:1) and moderate yields (51%). This contrasts with the target compound, which may require specialized methods for cyclopropane functionalization.
However, Tozasertib’s additional heterocyclic groups likely broaden its kinase inhibition profile . Substituent variations (e.g., methoxyphenoxy in vs. tetrahydroquinolinone in the target compound) significantly alter lipophilicity and metabolic stability, impacting therapeutic applicability.
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group present in related compounds suggests potential enzyme inhibition properties. This mechanism is crucial for antimicrobial and anticancer activities.
- DNA Intercalation : The quinoline moiety may allow the compound to intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : Preliminary studies indicate that this compound could modulate specific receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis or disrupt cellular metabolism .
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. The compound exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in human cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of the bacterial cell membrane integrity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
